(2S)-4-benzyl-2-(4-nitrophenyl)morpholine
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Overview
Description
(2S)-4-benzyl-2-(4-nitrophenyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a benzyl group and a nitrophenyl group attached to the morpholine ring. Morpholine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of (2S)-4-benzyl-2-(4-nitrophenyl)morpholine can be achieved through various synthetic routes. One common method involves the reaction of (2S)-4-benzylmorpholine with 4-nitrobenzyl chloride under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
(2S)-4-benzyl-2-(4-nitrophenyl)morpholine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
Oxidation: The benzyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields (2S)-4-benzyl-2-(4-aminophenyl)morpholine, while oxidation of the benzyl group yields (2S)-4-carboxy-2-(4-nitrophenyl)morpholine.
Scientific Research Applications
(2S)-4-benzyl-2-(4-nitrophenyl)morpholine has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent.
Biological Research: The compound is used as a tool in biological studies to investigate the role of specific molecular pathways and targets.
Chemical Biology: Researchers use this compound to develop chemical probes that can modulate biological processes. These probes help in understanding the underlying mechanisms of diseases and identifying potential drug targets.
Mechanism of Action
The mechanism of action of (2S)-4-benzyl-2-(4-nitrophenyl)morpholine involves its interaction with specific molecular targets. One of the primary targets is the Bcl-2 family of proteins, which are involved in regulating apoptosis (programmed cell death). By inhibiting the activity of anti-apoptotic Bcl-2 proteins, this compound can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
(2S)-4-benzyl-2-(4-nitrophenyl)morpholine can be compared with other morpholine derivatives, such as:
(2S)-4-benzyl-2-(4-phenylmethoxyphenyl)morpholine: This compound has a phenylmethoxy group instead of a nitro group, which may result in different biological activities and chemical reactivity.
(2S)-4-benzyl-2-(4-aminophenyl)morpholine: This compound is the reduced form of this compound and has an amino group instead of a nitro group. It may exhibit different pharmacological properties due to the presence of the amino group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other morpholine derivatives.
Biological Activity
(2S)-4-benzyl-2-(4-nitrophenyl)morpholine is a morpholine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's structure, featuring a morpholine ring substituted with a benzyl and a nitrophenyl group, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.
Structure-Activity Relationship (SAR)
The structure of this compound can be represented as follows:
This compound's biological activity is influenced by its structural components, particularly the morpholine ring and the nitrophenyl substituent. The presence of these groups can enhance lipophilicity and facilitate interactions with biological macromolecules, such as enzymes and receptors.
1. Inhibition of Carbonic Anhydrase
Recent studies have investigated the inhibitory effects of morpholine derivatives on carbonic anhydrase (CA), particularly bovine carbonic anhydrase-II (bCA-II), which plays a crucial role in various physiological processes. The compound showed promising inhibition characteristics with a reported Ki value of approximately 9.64 μM, indicating its potential as a therapeutic agent for conditions like glaucoma .
Table 1: Inhibition Potency of Morpholine Derivatives on bCA-II
Compound | Ki (μM) |
---|---|
This compound | 9.64 |
Acetazolamide | 18.20 |
Other Morpholine Derivatives | Varies |
2. Antidiabetic Properties
Morpholine derivatives have also been explored for their antidiabetic potential. In vitro studies demonstrated that certain morpholine compounds exhibit significant inhibitory activity against α-glucosidases, enzymes involved in carbohydrate metabolism. The compound's structure contributes to its effectiveness, with some derivatives showing IC50 values significantly lower than standard treatments like acarbose .
Table 2: α-Glucosidase Inhibition Activity
Compound | IC50 (μM) |
---|---|
This compound | 8.9 |
Acarbose | 610.7 |
Other Morpholine Derivatives | Varies |
3. Antimicrobial Activity
The antimicrobial properties of morpholine derivatives have been documented, with compounds demonstrating activity against various bacterial strains. For instance, derivatives similar to this compound showed moderate to good activity against both Gram-positive and Gram-negative bacteria .
Case Study 1: Glaucoma Treatment
In a study focused on glaucoma treatment, researchers synthesized several morpholine-based compounds to evaluate their efficacy as CA inhibitors. Among these, this compound was highlighted for its superior binding affinity compared to traditional CA inhibitors, suggesting its potential as a novel therapeutic agent in ocular pharmacotherapy .
Case Study 2: Diabetes Management
Another investigation assessed the antidiabetic effects of morpholine derivatives in vitro using cell lines representing diabetic conditions. The results indicated that this compound effectively lowered glucose levels by inhibiting α-glucosidases, showcasing its viability as a candidate for diabetes management .
Properties
CAS No. |
920798-91-0 |
---|---|
Molecular Formula |
C17H18N2O3 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
(2S)-4-benzyl-2-(4-nitrophenyl)morpholine |
InChI |
InChI=1S/C17H18N2O3/c20-19(21)16-8-6-15(7-9-16)17-13-18(10-11-22-17)12-14-4-2-1-3-5-14/h1-9,17H,10-13H2/t17-/m1/s1 |
InChI Key |
CVGSZGFRQBEGPV-QGZVFWFLSA-N |
Isomeric SMILES |
C1CO[C@H](CN1CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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